Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
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Overview
Description
Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a synthetic compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, a hydroxy group, and a carboxylate ester group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Boc protecting group: The Boc group is introduced to protect the amine functionality during subsequent reactions.
Hydroxylation and esterification: The hydroxy group is introduced through selective hydroxylation, and the carboxylate ester is formed by esterification reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents (e.g., PCC, DMP), reducing agents (e.g., LiAlH4, NaBH4), and acids (e.g., TFA, HCl). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the Boc and ester groups.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with a methoxy group instead of a hydroxy group.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group on the nitrogen atom.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities, particularly in neuropharmacology and oncology. This article focuses on the biological activity of this specific compound, exploring its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structure that includes:
- A Boc (tert-butyloxycarbonyl) protecting group.
- A hydroxy group at the 6-position.
- A carboxylate group at the 7-position.
This configuration enhances its solubility and reactivity, making it suitable for various biological applications.
The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems and cellular pathways. Key mechanisms include:
- Dopamine Receptor Modulation : this compound acts as an agonist at dopamine receptors, influencing dopamine metabolism and potentially offering neuroprotective effects against neurotoxicity.
- Inhibition of Monoamine Oxidase (MAO) : The compound exhibits reversible inhibition of MAO A/B enzymes, which are crucial in the metabolism of neurotransmitters like serotonin and norepinephrine. This action may contribute to antidepressant-like effects observed in animal models.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of THIQ derivatives. For example:
- In vitro studies on colorectal cancer cell lines demonstrated that certain THIQs exhibited significant inhibition of KRas and anti-angiogenic activities. Compounds structurally similar to this compound showed moderate to high activity against various cancer cell lines with IC50 values ranging from 0.9 μM to 10.7 μM .
Neuroprotective Effects
Research indicates that this compound has neuroprotective properties:
- In animal models, it has been shown to mitigate neurotoxic effects caused by endogenous toxins. This suggests its potential use in treating neurodegenerative diseases.
Table: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- High gastrointestinal absorption .
- Substrate for P-glycoprotein , suggesting significant systemic bioavailability.
Properties
Molecular Formula |
C16H21NO5 |
---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
2-O-tert-butyl 7-O-methyl 6-hydroxy-3,4-dihydro-1H-isoquinoline-2,7-dicarboxylate |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-6-5-10-8-13(18)12(14(19)21-4)7-11(10)9-17/h7-8,18H,5-6,9H2,1-4H3 |
InChI Key |
CFQTXXLHCKDNMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)C(=O)OC)O |
Origin of Product |
United States |
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